

Unraveling the Enigmatic Structure of Iriomoteolide-1a: A Technical Guide

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Compound of Interest

Compound Name: *Iriomoteolide 1a*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iriomoteolide-1a, a 20-membered macrolide isolated from the marine dinoflagellate *Amphidinium* sp., has garnered significant attention within the scientific community due to its potent cytotoxic properties against various human cancer cell lines.^{[1][2][3]} Its complex molecular architecture and the initial misassignment of its structure presented a decade-long challenge to synthetic chemists and structural biologists.^{[1][4]} This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Iriomoteolide-1a, detailing the journey from its proposed structure to the definitive elucidation of its correct form. The potent biological activity of this natural product underscores its potential as a lead compound in the development of novel anticancer therapeutics.^{[1][5]}

The Puzzle of the Proposed Structure and its Revision

The initial structural elucidation of Iriomoteolide-1a was based on extensive 2D-NMR and mass spectroscopic analyses.^{[5][6]} However, the first total synthesis of this proposed structure in 2010 by Horne and colleagues revealed significant discrepancies between the NMR spectral data of the synthetic compound and the natural product, calling the original assignment into question.^{[2][7][8]} Several other research groups subsequently synthesized the proposed structure and reached the same conclusion.^{[6][9][10]}

The major inconsistencies were observed in the chemical shifts of the proton and carbon at the C4 position.[8][11] Specifically, the ^1H NMR signal for H4 in the synthetic material appeared at approximately 3.95 ppm, whereas in the natural product, it resonated at a significantly different value of 2.46 ppm.[2][8] Similarly, the ^{13}C NMR shift for C4 was observed at around 41.0 ppm for the synthetic compound, compared to 47.9 ppm for the natural isolate.[8][11] These disparities strongly suggested an incorrect assignment of the stereochemistry or the configuration of the C2-C3 double bond.[2][8]

It was not until recently that a collaborative effort by the research groups of Professor Haruhiko Fuwa and Professor Masashi Tsuda successfully unraveled the correct structure of Iriomoteolide-1a.[1] This was achieved through an integrated approach combining meticulous NMR spectroscopic analysis of the authentic natural product, theoretical calculations, and ultimately, the total synthesis of the correct molecule.[1][4][12]

The Corrected Chemical Structure and Stereochemistry

The definitive structure of Iriomoteolide-1a, as determined by Fuwa, Tsuda, and their teams, is a 20-membered macrolide featuring a six-membered hemiketal ring and multiple stereocenters. The correct structure revealed a different stereochemical configuration compared to the one initially proposed.

Key Structural Features:

- A 20-membered macrolactone ring.
- A six-membered hemiketal ring.[3]
- Multiple stereogenic centers, the correct configuration of which was a key challenge in its structural determination.[1]
- A vinyl group and several hydroxyl moieties.[3]

The journey to ascertain the correct stereostructure was arduous, with 4,096 possible stereoisomers.[1] Through careful NMR analysis and molecular mechanics-based conformational searches, the number of candidate structures was narrowed down to just four.

[1] Subsequent GIAO NMR chemical shift calculations and DP4+ analysis pointed towards a single most likely stereoisomer, which was then validated through total synthesis.[1][4]

Experimental Methodologies for Structural Elucidation

The definitive assignment of the structure of Iriomoteolide-1a relied on a combination of advanced spectroscopic, computational, and synthetic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1D and 2D NMR experiments were crucial in determining the planar structure and relative stereochemistry of Iriomoteolide-1a.[5][13] Key experiments included:

- ^1H and ^{13}C NMR: To identify the chemical environments of all protons and carbons.
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the assembly of the carbon skeleton.[13]
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for assigning relative stereochemistry.[12][13] The configuration of the C2-C3 olefin was reassigned to be E based on these analyses.[12]

Computational Chemistry

Theoretical calculations played a pivotal role in narrowing down the vast number of possible stereoisomers and identifying the most probable correct structure.

- Molecular Mechanics-Based Conformational Searches: These were used to explore the possible three-dimensional arrangements of the candidate stereoisomers.[1]

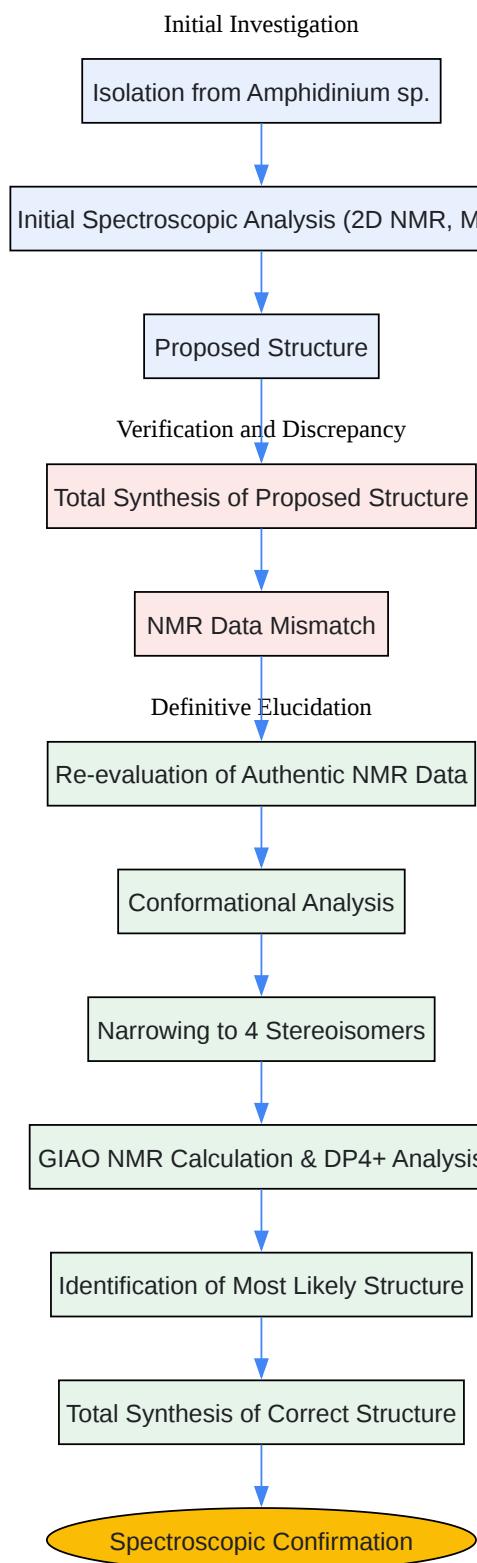
- GIAO (Gauge-Including Atomic Orbital) NMR Chemical Shift Calculations: This quantum mechanical method was used to predict the NMR chemical shifts for the most likely stereoisomers.[4]
- DP4+ Analysis: This statistical method compares the calculated NMR parameters with the experimental data to determine the probability of each candidate structure being the correct one.[4]

Total Synthesis

The unequivocal proof of the correct structure of Iriomoteolide-1a was achieved through its total synthesis. The synthetic route provided a sample with identical spectroscopic and chiroptical properties to the natural product. Key reactions in the successful total synthesis of the correct structure included:

- Oppolzer anti-aldol reaction: To establish key stereocenters.[12]
- Yamaguchi Esterification and Ring-Closing Metathesis: These were common strategies employed in the synthesis of the macrolactone core in both the proposed and correct structures.[2][7]

The workflow for the definitive structural elucidation can be summarized as follows:



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Workflow for the Structural Elucidation of Iriomoteolide-1a.

Quantitative Data Summary

The following table summarizes the key NMR data that highlighted the discrepancy between the initially proposed structure and the natural Iriomoteolide-1a.

Position	Natural Iriomoteolide-1a (¹ H ppm)	Synthetic Proposed Structure (¹ H ppm)	Natural Iriomoteolide-1a (¹³ C ppm)	Synthetic Proposed Structure (¹³ C ppm)
H4	2.46	3.95	47.9	41.0
C24	2.12	1.96	23.8	20.8

Note: Data compiled from multiple sources detailing the synthesis of the proposed structure and the re-evaluation of the natural product's spectra.[\[8\]](#)[\[11\]](#)

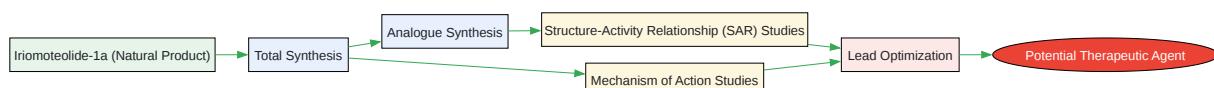
Biological Activity and Future Directions

Iriomoteolide-1a exhibits highly potent cytotoxic activity against human cancer cell lines.[\[1\]](#) It has been shown to be effective against human B lymphocyte DG-75 cells with an IC₅₀ value of 2 ng/mL and Epstein-Barr virus-infected human B lymphocytes (Raji cells) with an IC₅₀ of 3 ng/mL.[\[3\]](#)[\[5\]](#)[\[12\]](#) This level of potency is significantly greater than some conventional chemotherapeutic agents like doxorubicin in certain assays.[\[12\]](#)

The successful total synthesis of the correct structure of Iriomoteolide-1a now paves the way for further investigation into its biological mode of action and structure-activity relationships.[\[1\]](#) Understanding how this complex macrolide exerts its cytotoxic effects could lead to the design and development of new and more effective anticancer drugs. The availability of a synthetic

route will enable the production of analogues to probe its biological targets and optimize its therapeutic potential.

The following diagram illustrates the potential pathway from the natural product to a therapeutic agent.



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Drug Development Pathway for Iriomoteolide-1a.

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